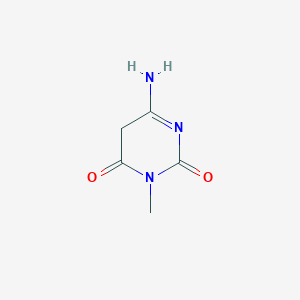

6-amino-3-methyl-5H-pyrimidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

6-amino-3-methyl-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H2,1H3,(H2,6,7,10) |

InChI Key |

XUWBWEWEAGATJA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(=NC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Amino 3 Methyl 5h Pyrimidine 2,4 Dione and Its Derivatives

Direct Synthesis Approaches for 6-Amino-3-methyl-5H-pyrimidine-2,4-dione

The direct synthesis of the 6-amino-3-methyluracil (B15044) core is primarily achieved through cyclocondensation reactions, often employing strategies that enhance efficiency and yield, such as one-pot and multicomponent methodologies.

Condensation Reactions in this compound Synthesis

The foundational method for synthesizing 6-aminouracil (B15529) derivatives involves the condensation of a urea (B33335) derivative with a three-carbon component, followed by cyclization. A common route to the closely related and widely studied 6-amino-1,3-dimethyluracil (B104193) involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640). google.compatsnap.com This reaction forms an open-chain intermediate, dimethyl cyanoacetylurea, which subsequently undergoes a base-catalyzed intramolecular cyclization to yield the final pyrimidinedione ring. google.compatsnap.com

The process typically involves two key stages:

Cyclization: The intermediate is treated with a base, such as a sodium hydroxide (B78521) solution, to facilitate the ring-closing reaction, forming the stable 6-amino-1,3-dimethyluracil product. google.com

One-Pot Synthetic Strategies for this compound

To improve efficiency and simplify procedures, one-pot synthetic strategies are often employed. These methods combine multiple reaction steps into a single process without isolating intermediates. For instance, the synthesis of 6-aminopyrimidine-2,4-diones can be achieved by heating a mixture of urea and cyanoacetic acid with acetic anhydride. medwinpublishers.com The excess acetic anhydride and the acetic acid formed during the reaction are removed under reduced pressure. The subsequent addition of a sodium hydroxide solution to the cooled residue precipitates the desired 6-aminopyrimidine-2,4-dione product. medwinpublishers.com This approach streamlines the synthesis by avoiding the isolation of the acylurea intermediate.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. semanticscholar.orgresearchgate.net 6-Aminouracil and its N-alkylated derivatives are excellent substrates for MCRs, often used to construct fused heterocyclic systems. semanticscholar.org A prominent example is the three-component reaction between an aromatic aldehyde, 6-amino-1,3-dimethyluracil, and an active methylene (B1212753) compound. nih.gov These reactions, often performed under solvent-free conditions and catalyzed by a heterogeneous catalyst like Zr(HSO₄)₄, lead to the formation of various fused pyrimidine (B1678525) derivatives such as pyrimido[4,5-b]quinolines in excellent yields. nih.gov

Table 1: Examples of Multicomponent Reactions Involving 6-Amino-1,3-dimethyluracil

| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile (B47326) | Zr(HSO₄)₄ | Pyrimido[4,5-b]quinolines | nih.gov |

| Aromatic Aldehydes | Barbituric Acid | Zr(HSO₄)₄ | Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines | nih.gov |

Derivatization and Structural Modification Strategies

The 6-amino-3-methyluracil scaffold allows for extensive structural modification. Derivatization can occur at the ring nitrogen atoms, the exocyclic amino group, or the C5 position of the pyrimidine ring, which is activated for electrophilic substitution.

Alkylation and Aryl Substitution at Ring Nitrogen and Other Positions

Alkylation typically occurs at the N1 and N3 positions of the uracil (B121893) ring, as seen in the widely used substrate 6-amino-1,3-dimethyluracil. Further substitution often targets the C5 position. For example, the condensation of 6-amino-1,3-dimethyluracil with various aldehydes (aromatic, aliphatic, and heterocyclic) in water can yield aryl/alkyl/heteroaryl-substituted bis(6-amino-1,3-dimethyluracil-5-yl)methanes. researchgate.netresearchgate.net This reaction proceeds efficiently at room temperature without the need for catalysts or dehydrating agents, highlighting the reactivity of the C5 position. researchgate.net

Introduction of Functional Groups (e.g., Nitroso, Formyl, Bromo, Phenylmethyleneamino)

The introduction of various functional groups onto the 6-amino-3-methyluracil ring is a key strategy for synthesizing diverse derivatives.

Nitroso Group: The C5 position can be readily nitrosated. The reaction of 6-amino-3-methyluracil with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium like acetic acid or formic acid, yields 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione. medwinpublishers.comgoogle.com This derivative is an important intermediate for the synthesis of other heterocyclic systems, such as substituted purines. google.com

Formyl Group: Formylation can be achieved at the C5 position or on the exocyclic amino group. Reaction with Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is a common method for introducing a formyl group at the C5 position of 6-aminouracils. researchgate.net Alternatively, N-formylation of the exocyclic amino group can occur under different conditions. For example, reaction of 6-amino-1-methyluracil (B114629) with formic acid can lead to N-formylated products. nih.gov

Bromo Group: Halogenation, particularly bromination, is a straightforward method for functionalizing the C5 position. The reaction of 1,3-dimethyl-6-aminouracil with bromine in an anhydrous organic solvent like ethanol, in the presence of a base such as sodium bicarbonate, results in the rapid formation of 5-bromo-1,3-dimethyl-6-aminouracil. google.com Similarly, 6-amino-1-phenyluracil can be brominated in acetic acid with sodium acetate (B1210297) to yield the 5-bromo derivative. juniperpublishers.com

Phenylmethyleneamino Group: The exocyclic amino group can react with aldehydes to form Schiff bases (imines). For instance, 6-amino-1,3-dimethyluracil reacts with aromatic aldehydes to form 6-N-benzylidenamino-1,3-dimethyluracil derivatives. znaturforsch.com These imines can serve as intermediates for further reactions. A notable example is the reduction of 6-amino-3-methyl-5-(phenylmethyleneamino)pyrimidine-2,4-dione using sodium cyanoborohydride (NaCNBH₃) in a mixture of dichloromethane (B109758) and methanol (B129727) to produce 6-amino-3-methyl-5-(phenylmethylamino)pyrimidine-2,4-dione. prepchem.com

Table 2: Summary of Functionalization Reactions

| Functional Group | Reagents | Position of Substitution | Product | Ref |

|---|---|---|---|---|

| Nitroso | Sodium Nitrite, Acetic Acid | C5 | 6-Amino-3-methyl-5-nitrosopyrimidine-2,4-dione | medwinpublishers.com |

| Formyl | Vilsmeier Reagent (POCl₃/DMF) | C5 | 6-Amino-3-methyl-5-formylpyrimidine-2,4-dione | researchgate.net |

| Bromo | Bromine, Sodium Bicarbonate, Ethanol | C5 | 5-Bromo-6-amino-1,3-dimethyluracil | google.com |

Cyclization Reactions to Form Fused Pyrimidine Systems

The fusion of a second heterocyclic ring onto the pyrimidine core of this compound and its derivatives gives rise to a variety of bicyclic and polycyclic systems with significant chemical and biological interest. These cyclization reactions typically involve the participation of the 6-amino group and the C5-position of the pyrimidine ring.

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 6-aminouracils is a well-established area of heterocyclic chemistry. These compounds can be prepared through the reaction of 6-aminouracils with various three-carbon synthons.

One common approach involves the reaction of 6-amino-1,3-disubstituted uracils with reagents such as 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of 6-aminouracil with acetylacetone (B45752) in the presence of phosphoric acid leads to the formation of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. Another versatile method is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in protic media, which yields 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines.

A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized from 6-amino-1,3-disubstituted uracils. bu.edu.eg The synthesis can be initiated by the formation of a Vilsmeier reagent, which then reacts with the 6-aminouracil. The resulting intermediate, upon treatment with cyanoacetamide in the presence of a base, undergoes cyclization to afford the desired pyrido[2,3-d]pyrimidine-2,4-dione. bu.edu.eg

| Starting Material | Reagents | Product | Yield (%) |

| 6-Amino-1,3-diethyluracil | 1. Vilsmeier Reagent (from DMF and oxalyl chloride) 2. Cyanoacetamide, Triethylamine, Ethanol | 7-Amino-6-cyano-1,3-diethylpyrido[2,3-d]pyrimidine-2,4-dione | 78 |

| 6-Amino-1,3-dipropyluracil | 1. Vilsmeier Reagent 2. Cyanoacetamide, Triethylamine, Ethanol | 7-Amino-6-cyano-1,3-dipropylpyrido[2,3-d]pyrimidine-2,4-dione | - |

Pyrano[2,3-d]pyrimidine derivatives are frequently synthesized through multicomponent reactions. A common and efficient method is the one-pot condensation of an aldehyde, malononitrile, and a barbituric acid derivative. dntb.gov.ua This reaction proceeds under various catalytic conditions, including the use of solid acid catalysts like sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), which allows for high efficiency under solvent-free conditions. dntb.gov.ua

While many examples start with barbituric acid itself, the principle can be extended to N-substituted derivatives like 3-methyl-barbituric acid, which would lead to the corresponding 3-methylpyrano[2,3-d]pyrimidine derivatives. The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile, followed by a Michael addition of the barbituric acid derivative and subsequent intramolecular cyclization and tautomerization.

| Aldehyde | Active Methylene Compound | Pyrimidine Precursor | Catalyst | Product | Yield (%) |

| 4-Nitrobenzaldehyde | Malononitrile | Barbituric acid | SBA-Pr-SO3H | 7-Amino-6-cyano-5-(4-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | 95 |

| 3-Methylbenzaldehyde | Malononitrile | Barbituric acid | SBA-Pr-SO3H | 7-Amino-6-cyano-5-(3-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | 92 |

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved by constructing the second pyrimidine ring onto a pre-existing 6-aminouracil scaffold. A novel synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones utilizes 1,3-disubstituted 6-aminouracils as starting materials. researchgate.net The key step in this synthesis is a hydrazine-induced cyclization to form the fused pyrimidine ring. This methodology allows for the selective variation of substituents at the N-1, N-3, C-5, and C-7 positions by choosing different uracils, acylation reagents, and alkylation reagents. researchgate.net

For the synthesis of pyrimido[5,4-d]pyrimidines, a different synthetic strategy is required, often starting from a different pyrimidine precursor. For instance, new derivatives of pyrimido[5,4-d]pyrimidines have been synthesized starting from 6-cyanopurine. nih.gov This approach involves a "one-pot" reaction followed by a Dimroth rearrangement. nih.gov

| Starting Material | Key Reagents | Product Class |

| 1,3-Disubstituted 6-aminouracils | Acylation reagents, Alkylation reagents, Hydrazine | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones |

| 6-Cyanopurine | Hydrazine hydrate, Nucleophiles | Pyrimido[5,4-d]pyrimidine derivatives |

The synthesis of pyrazolo[3,4-d]pyrimidines can be accomplished starting from 6-hydrazinouracil derivatives. The reaction of 6-hydrazinouracils with various electrophilic reagents can lead to the formation of the fused pyrazole (B372694) ring.

Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized from pyrimidine-2-thione precursors. These precursors can be obtained from the corresponding uracil derivatives. The synthesis involves the reaction of the pyrimidine-2-thione with an α-halo ketone or a related bifunctional electrophile, followed by cyclization. For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives react with ethyl bromoacetate (B1195939) to yield 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives.

| Starting Material | Reagents | Product |

| 6-Hydrazinouracil | Isocyanates | Pyrazolo[3,4-d]pyrimidines |

| 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one |

Oxidation and Reduction Pathways of Substituted this compound Analogues

The pyrimidine ring in this compound and its analogues is susceptible to both oxidation and reduction reactions, which can lead to a variety of functionalized derivatives.

Oxidation of 6-methyluracil (B20015) and its N-methylated analogue, 1,3,6-trimethyluracil, can be achieved using ammonium (B1175870) peroxydisulfate (B1198043) in an alkaline medium. This reaction can be catalyzed by metal-phthalocyanine complexes, leading to the formation of hydroxylated products.

Reduction of nitro-substituted 6-aminouracil derivatives can serve as a key step in the synthesis of fused heterocyclic systems. For example, the photoreductive cyclization of 6-anilino-5-nitrouracils in methanol solution affords alloxazines. clockss.org This reaction is believed to proceed through the reduction of the nitro group to a nitroso intermediate, which then undergoes cyclization. clockss.org

| Substrate | Reagents/Conditions | Product |

| 6-Methyluracil | Ammonium peroxydisulfate, NaOH, Metal-phthalocyanine catalyst | Hydroxylated 6-methyluracil derivatives |

| 6-Anilino-5-nitrouracils | UV light, Methanol | Alloxazines |

Schiff Base Formation and Subsequent Cyclization Reactions

The amino group at the 6-position of this compound is readily condensed with aldehydes and ketones to form Schiff bases (imines). These Schiff bases are valuable intermediates that can undergo subsequent intramolecular cyclization reactions to form a variety of fused heterocyclic systems.

For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde (B43269) or aromatic aldehydes in a 1:1:2 molar ratio leads to the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. nih.gov The condensation of a pyrimidopyrimidine derivative with a thiosemicarbazone derivative can form a Schiff base, which upon treatment with the Vilsmeier-Haack reagent, can afford a pyrazole carbothioamide. researchgate.net

| Pyrimidine Derivative | Reagents for Schiff Base Formation | Subsequent Cyclization Conditions | Final Product |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary aromatic amines, Formaldehyde | Intramolecular cyclization | Pyrimido[4,5-d]pyrimidin-2,4-diones |

| Pyrimidopyrimidine derivative | Thiosemicarbazone derivative | Vilsmeier-Haack reagent | Pyrazole carbothioamide |

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound and its derivatives often involves complex transformations. Understanding the underlying mechanisms is crucial for optimizing reaction pathways and improving yields. This section delves into the mechanistic details of key synthetic methods, particularly multi-component cyclizations, and examines the influence of catalysts and reaction conditions.

Elucidation of Reaction Mechanisms in Multi-Component Cyclizations

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidine derivatives in a single step, avoiding the need to isolate intermediates. The formation of the 6-aminopyrimidine-2,4-dione core through these reactions typically involves a sequence of classical organic reactions.

One common pathway for the synthesis of 6-aminopyrimidine-2,4-diones involves the reaction of a urea derivative with a compound containing a cyano group and an activated methylene group, such as cyanoacetic acid or its esters. A proposed synthesis involves heating a mixture of urea and cyanoacetic acid with acetic anhydride. medwinpublishers.com While the specific target compound is 6-aminopyrimidine-2,4-dione and not its N-methylated analog, the core cyclization mechanism is relevant. The reaction likely proceeds through the following steps:

N-acylation: Acetic anhydride activates the reactants.

Condensation: The urea molecule condenses with cyanoacetic acid.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the stable pyrimidine ring.

A more detailed mechanistic understanding can be drawn from theoretical studies on related MCRs for fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. nih.gov These reactions often unfold through five principal mechanistic steps:

Knoevenagel Condensation: This is often the initial step, involving the condensation of an aldehyde with an active methylene compound like malononitrile.

Michael Addition: A nucleophile, in this case, a 6-aminouracil derivative, attacks the product of the Knoevenagel condensation.

Cyclization: An intramolecular reaction leads to the formation of a new ring fused to the pyrimidine core.

Release of Small Molecules: Depending on the reactants, molecules like propanone or CO2 may be eliminated.

Tautomerization: The final product rearranges to its most stable tautomeric form. nih.gov

For the synthesis of 6-amino-5-cyano-pyrimidinones, a key step involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov The mechanism proceeds via a nucleophilic attack of the amine, leading to a cyclization that forms the pyrimidinone ring. This method highlights a versatile pathway where the substituents on the pyrimidine ring can be readily varied. nih.gov

Role of Catalysts and Reaction Conditions in Synthetic Efficiency

The efficiency, selectivity, and environmental impact of synthesizing pyrimidine-2,4-dione derivatives are significantly influenced by the choice of catalysts and reaction conditions. A wide array of catalysts have been explored for related multi-component reactions, including organocatalysts, solid acids, and ionic liquids. nih.govnih.gov

Organocatalysts: Organic acids and bases are frequently employed. For instance, L-proline, often used with a cocatalyst like trifluoroacetic acid (TFA), has been effective in catalyzing the three-component reaction of an aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran under reflux conditions. nih.govacs.org The electronic nature of the substituents on the aromatic aldehyde can greatly affect product formation, with electron-releasing groups generally showing better reactivity than electron-withdrawing groups. nih.govacs.org

Solid Acid Catalysts: To improve reusability and simplify product purification, heterogeneous solid acid catalysts have been developed. Sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) has proven to be a highly efficient and reusable catalyst for the three-component synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. nih.gov This catalyst facilitates the Knoevenagel–Michael condensation reaction sequence under solvent-free conditions at elevated temperatures, leading to high yields. nih.gov

Reaction Conditions: Solvent, temperature, and the method of heating (conventional vs. microwave) play critical roles. Solvent-free conditions are often preferred as they align with the principles of green chemistry, reducing waste and simplifying workup procedures. nih.gov In some cases, specific solvents like dioxane or acetonitrile (B52724) are used under reflux. nih.govacs.org The choice of temperature is also crucial; for example, the SBA-Pr-SO3H catalyzed reaction is typically conducted at 140°C. nih.gov

The following table summarizes the performance of various catalysts in the synthesis of related pyrimidine dione derivatives.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| L-proline/TFA | Aromatic aldehyde, Urea, 3,4-dihydro-(2H)-pyran | CH3CN, 85°C, Reflux | Not specified | nih.govacs.org |

| p-TsOH/MgSO4 | Aryl aldehydes, Tetrahydropyran | 60°C | Excellent | nih.govacs.org |

| SBA-Pr-SO3H | Barbituric acid, Aromatic aldehyde, Malononitrile | 140°C, Solvent-free | High | nih.gov |

| [BMIm]BF4 | Aldehydes, Malononitrile, Barbituric acid | Heating | Not specified | nih.gov |

| H14[NaP5W30O110] | Aldehydes, Malononitrile, Barbituric acid | Heating | Not specified | nih.gov |

This interactive table allows for a comparison of different catalytic systems used in the synthesis of pyrimidine dione derivatives, highlighting the conditions required for optimal performance.

Advanced Structural Characterization and Supramolecular Architecture Studies

Crystallographic Analysis of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione Derivatives

Crystallographic techniques are indispensable for the unambiguous determination of molecular structure and the characterization of crystalline materials. Both single crystal and powder X-ray diffraction play crucial, complementary roles in this process.

Single Crystal X-ray Diffraction (SXRD) stands as the gold standard for determining the precise atomic coordinates of a molecule, providing unequivocal proof of its structure, stereochemistry, and conformation. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, from which the positions of individual atoms are resolved. This technique has been successfully applied to various derivatives of this compound to elucidate their complex structures.

For instance, the SXRD analysis of 6-amino-3-methyluracil-5-carbaldehyde revealed not only the expected molecular connectivity but also provided evidence for polarization of the electronic structure within the molecule. nih.gov Similarly, the crystal structure of 6-amino-1,3-dimethyluracil (B104193) was determined to lie on a crystallographic mirror plane, a detail that has significant implications for its packing arrangement. dcu.ieresearchgate.net In another example, the structure of 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was elucidated, showing a dihedral angle of 89.41 (7)° between the benzene (B151609) ring and the pyranopyrazole ring system. nih.gov

The data obtained from SXRD, including unit cell parameters, space group, and atomic coordinates, are fundamental for understanding the supramolecular architecture discussed in subsequent sections.

Table 1: Crystallographic Data for Selected Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | C₁₇H₁₈N₄O₄ | Triclinic | P-1 | 7.6168 | 9.9967 | 11.7888 | 99.416 | nih.gov |

| 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate | C₅H₃F₃N₂O₂·H₂O | Monoclinic | P2₁/c | 5.0250 | 7.046 | 20.769 | 91.300 | nih.gov |

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the bulk properties of a crystalline solid. It is instrumental in confirming the crystalline nature of a synthesized compound, identifying its crystal phase, and assessing its purity. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

In the study of polymorphic compounds, such as derivatives of uracil (B121893), PXRD is essential. acs.orgnih.gov Different polymorphic forms of the same compound will produce distinct PXRD patterns due to their different crystal lattices. acs.org Researchers can compare the experimental PXRD pattern of a bulk sample to a theoretical pattern calculated from SXRD data to confirm phase purity. nih.gov For example, studies on 6-methyluracil (B20015) have utilized PXRD to characterize and differentiate between its various polymorphic forms, ensuring the material under investigation is a single, well-defined phase. acs.orgnih.gov This is crucial as different polymorphs can exhibit different physical properties. The technique is also employed to confirm the successful synthesis of a target compound, such as 6-amino-1H-pyrimidine-2,4-dione dimethylacetamide, by verifying its crystallinity. researchgate.net

Intermolecular and Intramolecular Interactions in the Solid State

The arrangement of molecules in a crystal is directed by a complex interplay of non-covalent forces. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and morphology.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, often dominating the crystal packing of molecules containing hydrogen-bond donors (like N-H groups) and acceptors (like C=O groups). dcu.ie Derivatives of this compound are rich in these functional groups, leading to the formation of extensive and often complex hydrogen-bonding networks.

In the solid state, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione molecules are linked into a robust three-dimensional framework. researchgate.netnih.gov This network is constructed from a combination of a two-center N—H···O hydrogen bond, a two-center N—H···N hydrogen bond, and a three-center N—H···(O)₂ hydrogen bond. researchgate.netnih.gov Similarly, the crystal structure of 6-amino-1,3-dimethyluracil features an extensive two-dimensional hydrogen-bonding network where each molecule engages in N—H···O=C interactions with its neighbors. dcu.ieresearchgate.net

The analysis of 6-amino-3-methyluracil-5-carbaldehyde reveals an intricate one-dimensional ribbon structure generated by an intramolecular N—H···O hydrogen bond and three distinct intermolecular N—H···O hydrogen bonds, forming various ring motifs (S(6), R²₂(4), R¹₂(6), and R⁴₄(16)). nih.gov These examples underscore the critical role of hydrogen bonding in dictating the supramolecular architecture, creating structures ranging from one-dimensional chains to complex three-dimensional frameworks. nih.goviucr.org

Table 2: Hydrogen Bond Geometries in 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

| Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) | Ref. |

|---|---|---|---|---|

| N—H···O | 1.92 | 2.785 (2) | 168 | nih.gov |

| N—H···N | 2.19 | 3.017 (2) | 157 | nih.gov |

| N—H···O (three-center) | 2.03 | 2.645 (2) | 126 | nih.gov |

π-π stacking interactions are non-covalent interactions that occur between aromatic or other π-conjugated systems. These interactions are crucial in the stabilization of crystal structures and play a significant role in various chemical and biological systems. mdpi.com In the context of pyrimidine (B1678525) derivatives, the planar nature of the uracil ring facilitates such interactions.

While not always the dominant packing force, π-π stacking can significantly influence the arrangement of molecules. For instance, in the crystal structure of a pyranopyrazole derivative of this compound, π-π interactions are observed between the pyrazole (B372694) rings of neighboring networks. nih.gov The geometric parameters for this interaction, such as the centroid-centroid distance of 3.621 (1) Å and an interplanar spacing of 3.333 Å, are characteristic of stabilizing stacking interactions. nih.gov These interactions often work in concert with hydrogen bonds to build complex, multi-dimensional supramolecular assemblies. researchgate.net The nature of these interactions can be complex, sometimes involving the metal chelate ring in organometallic structures rather than a simple aryl-aryl interaction. rsc.org

It has been observed that dipolar contacts involving carbonyl groups often adopt a preferential orthogonal alignment in the solid state. nih.gov In the crystal structure of 6-amino-3-methyluracil-5-carbaldehyde, the hydrogen-bonded ribbons are further linked into sheets through such dipolar carbonyl-carbonyl interactions. nih.gov This demonstrates that these seemingly weak forces can act as crucial links between stronger, hydrogen-bonded motifs, thereby extending the dimensionality of the supramolecular structure. The systematic study of these interactions is vital for crystal engineering and understanding the forces that stabilize protein structures. nih.gov

Tautomerism and Conformational Analysis of this compound Analogues

The study of tautomerism, the migration of a hydrogen atom or proton accompanied by a switch of a single bond and adjacent double bond, is crucial for understanding the reactivity and electronic properties of uracil derivatives. Uracil and its analogues can exist in multiple tautomeric forms, including keto-enol and amine-imine forms. researchgate.netkuleuven.be Computational studies on related compounds, such as 5- and 6-substituted uracil derivatives, have shown that the relative stability of these tautomers can be significantly influenced by the nature and position of substituents, as well as the surrounding environment (gas phase vs. aqueous solution). nih.gov

For analogues like 6-aminouracil (B15529), quantum chemical calculations are employed to determine the relative stabilities of various tautomers. researchgate.net These studies often reveal that while one tautomer is typically more stable, the presence of other forms, even in small populations, can be significant for certain chemical reactions or biological interactions. nih.gov

Conformational analysis of flexible molecules provides insight into the three-dimensional shapes they preferentially adopt. In the case of substituted 6-aminouracil derivatives, the rotation around single bonds can lead to different conformers. For instance, 5-cinnamoyl-6-aminouracils have been found to exist in an extended planar conformation. nih.gov This planarity is considered relevant for potential interactions with biological macromolecules. nih.gov Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics calculations, are instrumental in determining the predominant conformations in solution. unifi.it

| Analytical Technique | Application in Structural Analysis | Key Findings from Analogues |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | Determination of relative stabilities of tautomers and conformers. kuleuven.be | Identifies the most stable keto-amine vs. enol-imine forms and predicts their energy differences. researchgate.netnih.gov |

| NMR Spectroscopy | Provides information on molecular structure and dynamics in solution, helping to identify conformers. unifi.it | Analysis of coupling constants and Overhauser effects reveals preferred molecular shapes and orientations. unifi.it |

| X-ray Crystallography | Determines the precise solid-state structure, confirming the dominant tautomer and conformer in the crystal. | Reveals bond lengths and angles characteristic of a specific tautomeric form and shows intermolecular interactions. |

Coordination Chemistry and Metal Complex Formation

The nitrogen and oxygen atoms within the 6-aminouracil scaffold serve as potential donor sites for coordination with metal ions. The study of these interactions is fundamental to understanding the role of such molecules in bioinorganic chemistry and materials science. Uracil and its derivatives are known to form complexes with a variety of metal ions, coordinating through different atoms depending on the metal, the pH, and the presence of other ligands. mdpi.com

The coordination can occur through the nitrogen atoms of the pyrimidine ring (N1 or N3) or the exocyclic oxygen atoms at the C2 and C4 positions. mdpi.com For instance, in some complexes, the ligand coordinates to the metal ion through the N3 atom. mdpi.com In others, particularly with Schiff base derivatives of aminouracils, coordination can be bidentate or tridentate, involving the carbonyl oxygen atom at the C4 position. mdpi.com The resulting metal complexes can exhibit various geometries, such as octahedral, tetrahedral, or square-planar, depending on the coordination number and the nature of the metal ion. mdpi.com

| Metal Ion | Typical Coordination Sites | Resulting Geometry (Examples) | Reference |

|---|---|---|---|

| Co(II), Ni(II), Zn(II) | N3 atom, C4=O oxygen | Octahedral, Tetrahedral | mdpi.com |

| Cu(II) | N atoms, C4=O oxygen (tridentate in Schiff bases) | Distorted Tetrahedral | mdpi.com |

| Au(III) | N3 atom | Slightly distorted square-planar | mdpi.com |

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational chemistry or molecular modeling studies available for the exact compound “this compound” that address the detailed topics requested in the outline.

The existing research focuses on structurally related but distinct molecules, such as 6-methyluracil, 6-aminouracil, or derivatives with different substituents (e.g., 5-nitroso or 1,3-dimethyl substitution). While these studies employ the requested computational methods—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) theory, and Molecular Electrostatic Potential (MEP) analysis—their findings are specific to those analogues.

Due to the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to extrapolate data from these related compounds to generate the requested article. Presenting findings from other molecules would violate the core instructions of the request.

Therefore, the article on the computational chemistry and molecular modeling of this compound cannot be generated at this time due to the absence of specific research data in the public domain.

Computational Chemistry and Molecular Modeling of 6 Amino 3 Methyl 5h Pyrimidine 2,4 Dione

Prediction and Analysis of Molecular Properties

Dipole Moment and Polarizability Calculations

For pyrimidine (B1678525) derivatives, these properties are crucial. A higher dipole moment can enhance interactions with polar residues in a protein's active site. Theoretical calculations for related pyrimidine compounds have shown that these parameters are sensitive to substitutions on the pyrimidine ring. For instance, studies on other pyrimidine derivatives demonstrate that computational methods can reliably predict these values, which are essential for understanding intermolecular interactions and designing molecules with specific electronic characteristics. researchgate.netnih.gov

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule (overall polarity). | Influences solubility, membrane permeability, and strength of dipole-dipole interactions with biological targets. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Contributes to non-covalent interactions, such as van der Waals forces, and is important for binding affinity. |

Hyperpolarizability and Non-Linear Optical (NLO) Properties

Beyond linear optical properties, the non-linear optical (NLO) behavior of pyrimidine derivatives is an area of active research. This is characterized by the first-order hyperpolarizability (β), which governs effects like second-harmonic generation. mdpi.com Molecules with significant NLO properties have applications in optoelectronics and bio-imaging. nih.govmdpi.com

Computational studies on various organic molecules, including pyrimidine-based structures, have shown that the presence of electron-donating (like the amino group) and electron-withdrawing (like the carbonyl groups) moieties can lead to a large hyperpolarizability value. researchgate.netresearchgate.net This intramolecular charge transfer is a key feature for NLO activity. Theoretical calculations for pyrimidine derivatives have revealed hyperpolarizability values many times greater than that of standard materials like urea (B33335), indicating their potential in the development of new NLO materials. researchgate.net Quantum chemical calculations are a primary tool for predicting these properties, guiding the synthesis of molecules with enhanced NLO responses. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how potential drugs, such as derivatives of 6-amino-3-methyl-5H-pyrimidine-2,4-dione, interact with their biological targets.

Elucidation of Binding Modes and Active Site Interactions with Biological Targets

The aminopyrimidine-dione scaffold has been identified as a key pharmacophore for inhibiting various protein kinases and bromodomains, which are important targets in cancer therapy. Docking studies on related 5-arylethylidene-aminopyrimidine-2,4-diones have elucidated their binding modes as dual inhibitors of BRD4 (Bromodomain-containing protein 4) and PLK1 (Polo-like kinase 1). nih.govnih.gov

These studies show that the pyrimidine-dione core typically embeds itself within a binding pocket, forming critical interactions with the target protein. For example, in BRD4, this scaffold can occupy a pocket located between the acetylated lysine (B10760008) (KAc) and ATP binding sites. nih.gov The specific orientation and interactions are dictated by the substituents on the pyrimidine ring, which can be modified to enhance potency and selectivity.

Identification of Key Amino Acid Residues Involved in Binding

Docking simulations are crucial for identifying the specific amino acid residues that form key interactions with a ligand. For inhibitors based on the aminopyrimidine-dione scaffold targeting BRD4 and PLK1, several critical residues have been identified. nih.gov

For BRD4, key interactions involve:

Asn140: Often forms a crucial hydrogen bond with the carbonyl group of the pyrimidine-dione ring. nih.gov

Pro82 and Tyr97: These residues typically form a hydrophobic pocket where the pyrimidine-dione core is embedded. nih.gov

For PLK1, key interactions involve:

Cys133 and Leu59: These residues are known to form hydrogen bonds with the aminopyrimidine moiety. nih.gov

The precise interactions can be modulated by other parts of the inhibitor molecule, which can engage additional residues, thereby fine-tuning the binding affinity and selectivity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Interfaces

The stability of a protein-ligand complex is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govbenthamopen.com

Hydrogen Bonding: The pyrimidine-dione core is rich in hydrogen bond donors (amino group) and acceptors (carbonyl oxygens). As noted, the carbonyl group frequently forms a hydrogen bond with the key amino acid Asn140 in the BRD4 binding pocket. nih.gov In other contexts, the amino group can also participate in hydrogen bonding, for example with residues like Cys136 in BRD4 or Cys133 and Leu59 in PLK1. nih.gov

Hydrophobic Interactions: These interactions are equally critical for ligand binding and are a major driving force for complex formation. nih.gov The pyrimidine ring itself and the methyl group of this compound can engage in hydrophobic interactions. In broader aminopyrimidine-dione inhibitors, the scaffold is often sandwiched between hydrophobic residues like Tyr97 and Pro82, which stabilizes its position within the binding site. nih.gov Optimizing these hydrophobic contacts is a key strategy in drug design to enhance binding affinity. nih.gov

| Interaction Type | Key Molecular Features | Interacting Amino Acid Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl groups, Amino group | Asn140, Cys133, Leu59, Cys136 | nih.gov |

| Hydrophobic Interactions | Pyrimidine ring, Methyl group | Tyr97, Pro82 | nih.gov |

Structure-Based Drug Design (SBDD) and Rational Design Approaches

Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. nih.govnih.govacs.org The computational insights gained from molecular docking and interaction analysis of the this compound scaffold form the foundation for SBDD strategies.

The rational design process for pyrimidine-based inhibitors often involves several key steps:

Scaffold Preservation: The core aminopyrimidine-dione structure is maintained as it is known to form essential hydrogen bonding and hydrophobic interactions with key residues in the target's active site (e.g., Asn140, Cys133, Leu59). nih.gov

Modification of Substituents: Side chains attached to the core scaffold are systematically modified. For instance, introducing different aryl groups can enhance hydrophobic interactions within the binding pocket, leading to improved potency. nih.gov

Enhancing Selectivity: By understanding the differences in the active sites of various targets (e.g., BRD4 vs. PLK1), modifications can be made to favor binding to one over the other, thereby improving the inhibitor's selectivity and reducing off-target effects. nih.gov

This iterative process of design, synthesis, and biological testing, guided by computational modeling, has successfully led to the development of potent and selective pyrimidine-based inhibitors for various therapeutic targets. nih.govnih.govacs.org

Structure Activity Relationship Sar and Biological Activity Studies

Enzyme Inhibition Mechanisms and Selectivity Profiling

Inhibition of Superoxide Dismutase (SOD) and Modulation of Reactive Oxygen Species

While direct studies on 6-amino-3-methyl-5H-pyrimidine-2,4-dione's effect on Superoxide Dismutase (SOD) are not extensively documented, research on related aminouracil compounds suggests potential antioxidant properties. For instance, 5-amino-6-methyluracil has been identified as a promising antioxidant. nih.gov The antioxidant activity of uracil (B121893) derivatives is an area of ongoing research, with studies indicating that these compounds can play a role in mitigating oxidative stress. researchgate.net The 6-aminouracil (B15529) nucleus is a key component in various pharmacologically active frameworks with documented antioxidant effects. researchgate.net

Furthermore, pyrimidine-2,4,6-trione derivatives have been investigated as inhibitors of mutant SOD1-dependent protein aggregation, which is relevant in the context of amyotrophic lateral sclerosis (ALS). nih.gov This suggests that the pyrimidine-2,4-dione scaffold could be a starting point for developing modulators of SOD-related pathologies. The structure-activity relationship in these compounds often depends on the substituents at the N1 and N3 positions of the pyrimidine (B1678525) ring. nih.gov

Targeting Dihydrofolate Reductase and Related Metabolic Enzymes

The pyrimidine scaffold is a well-established framework for the development of Dihydrofolate Reductase (DHFR) inhibitors. nih.gov DHFR is a crucial enzyme in the synthesis of nucleic acids, making it a key target in cancer chemotherapy. tandfonline.com Various pyrimidine and fused pyrimidine derivatives have been designed and synthesized as potential DHFR inhibitors. nih.govresearchgate.net

While specific studies on this compound as a DHFR inhibitor are limited, the broader class of 2,4-diaminopyrimidine (B92962) derivatives has been extensively explored. nih.gov The structure-activity relationship of these compounds typically highlights the importance of the 2,4-diamino substitution for potent DHFR inhibition. nih.gov Research on pyrimidine-clubbed benzimidazole (B57391) derivatives and pyrazolo[3,4-d]pyrimidine analogues has demonstrated that modifications on the pyrimidine core can lead to dual inhibition of DHFR and other enzymes like thymidylate synthase (TS). nih.govtandfonline.com The nature and position of substituents on the pyrimidine ring play a critical role in determining the inhibitory potency and selectivity. mdpi.com

Inhibition of Alpha-Glucosidase

Derivatives of the 6-aminopyrimidine-2,4-dione scaffold have shown significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for managing type 2 diabetes. bohrium.comsemanticscholar.org Studies on a series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones, which feature a fused ring system incorporating the core structure of interest, revealed excellent in vitro inhibitory activity against yeast α-glucosidase. bohrium.com

In one study, these derivatives exhibited IC50 values ranging from 78.0 ± 2.0 to 252.4 ± 1.0 μM, with the most active compound being approximately 10-fold more potent than the standard drug, acarbose (B1664774) (IC50 = 750.0 ± 1.5 μM). bohrium.com Kinetic studies indicated a competitive mode of inhibition. bohrium.com Similarly, novel 3-amino-2,4-diarylbenzo acs.orgnih.govimidazo[1,2-a]pyrimidines have also been synthesized and shown to have potent α-glucosidase inhibitory activities, with IC50 values significantly lower than acarbose. nih.gov The structure-activity relationship studies of these related compounds suggest that the aminopyrimidine core is crucial for activity, with various substitutions on attached aryl rings modulating the potency. nih.govtandfonline.com

Table 1: α-Glucosidase Inhibitory Activity of Selected 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione Derivatives Note: This table is based on data for related compounds and not the specific subject compound.

| Compound Derivative | IC50 (μM) against Yeast α-glucosidase | Reference |

|---|---|---|

| Derivative 3o | 78.0 ± 2.0 | bohrium.com |

| Derivative 3i | Value not specified in abstract | bohrium.com |

| Derivative 3e | Value not specified in abstract | bohrium.com |

| Derivative 3m | Value not specified in abstract | bohrium.com |

| Acarbose (Standard) | 750.0 ± 1.5 | bohrium.com |

Modulation of Threonine Tyrosine Kinase (TTK) and Adenosine Kinase

The aminopyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry for its ability to inhibit a wide range of protein kinases. uniroma1.it Pyrido[2,3-d]pyrimidine (B1209978) derivatives, which contain the 6-aminopyrimidine-2,4-dione core, have been reported to exhibit inhibitory activity against Threonine Tyrosine Kinase (TTK) and Adenosine Kinase. researchgate.net

While specific data on this compound is scarce, the general class of aminopyrimidine derivatives has been extensively studied as kinase inhibitors. uniroma1.itrsc.orgresearchgate.net The structure-activity relationship often revolves around the substitutions at the C2, C4, and C5 positions of the pyrimidine ring, which influence the binding affinity and selectivity for different kinase targets. The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. researchgate.net

Dual Inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1)

Recent research has focused on developing dual inhibitors of BRD4 and PLK1 as a promising strategy for cancer therapy. nih.govnih.gov A study on novel 5-arylethylidene-aminopyrimidine-2,4-diones revealed significant dual inhibitory activity. nih.govnih.gov Although these compounds have a substitution at the C5 position, they share the same core 6-aminopyrimidine-2,4-dione structure.

The lead compounds from this series demonstrated potent inhibition of both BRD4 and PLK1 with IC50 values in the nanomolar range. nih.gov For example, compound 4 showed an IC50 of 0.029 µM for BRD4 and 0.094 µM for PLK1, while compound 7 had IC50 values of 0.042 µM and 0.02 µM for BRD4 and PLK1, respectively. nih.gov These values are comparable to the reference drug volasertib. nih.gov The structure-activity relationship indicated that the nature of the aryl group at the C5-ethylidene position significantly influences the inhibitory potency. nih.gov

Table 2: BRD4 and PLK1 Inhibitory Activity of Selected 5-arylethylidene-aminopyrimidine-2,4-dione Derivatives Note: This table is based on data for related compounds and not the specific subject compound.

| Compound | BRD4 IC50 (µM) | PLK1 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 | 0.029 | 0.094 | nih.gov |

| Compound 7 | 0.042 | 0.02 | nih.gov |

| Volasertib (Reference) | 0.017 | 0.025 | nih.gov |

SHP2 Inhibition Studies

The 6-amino-3-methylpyrimidinone scaffold has been successfully utilized in the development of potent and selective allosteric inhibitors of the protein tyrosine phosphatase SHP2. acs.orgnih.gov SHP2 is a well-known oncoprotein and a key node in the RAS signaling pathway. researchgate.net Structure-based drug design led to the discovery of a novel monocyclic pyrimidinone scaffold, which demonstrated improved potency, selectivity, and pharmacokinetic properties over earlier bicyclic systems. acs.orgnih.gov

These inhibitors bind to an allosteric site on SHP2, stabilizing it in a closed, inactive conformation. researchgate.netosti.gov This mechanism prevents the N-terminal SH2 domain from opening up the active site of the phosphatase domain. osti.gov A key example from this class is SHP394, which emerged from these studies as an orally efficacious inhibitor with high lipophilic efficiency. acs.orgnih.gov The structure-activity relationship studies highlighted the importance of specific substitutions on the pyrimidinone core for achieving high potency and favorable drug-like properties. acs.orgresearchgate.net

Table 3: Profile of a Key 6-Amino-3-methylpyrimidinone SHP2 Inhibitor

| Compound | Target | Mechanism of Action | Key Features | Reference |

|---|---|---|---|---|

| SHP394 | SHP2 | Allosteric Inhibition | Orally efficacious, high lipophilic efficiency, improved potency | acs.orgnih.gov |

Broad Spectrum Biological Research Areas

The pyrimidine scaffold is a fundamental component of many compounds exhibiting a wide array of pharmacological effects, including antibacterial activity. researchgate.net Research into derivatives has shown promise against various bacterial strains. For example, studies on a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which are structurally related to this compound, demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. pensoft.net The activity was found to be highest for derivatives with smaller substituents on the benzyl (B1604629) ring. pensoft.net

The table below summarizes the minimal inhibitory concentration (MIC) for selected thieno[2,3-d]pyrimidine (B153573) derivatives against two bacterial strains. pensoft.net

| Compound | Substituent (R) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis |

| 5a | H | 6.25 | 3.12 |

| 5b | 4-CH₃ | 6.25 | 6.25 |

| 5c | 4-OCH₃ | 6.25 | 6.25 |

| 5d | 4-Cl | 12.5 | 12.5 |

| 5e | 4-NO₂ | 25 | 25 |

| Meropenem | (Reference) | 0.78 | 0.39 |

Data sourced from Pharmacia, 2024. pensoft.net

These findings highlight the potential of the broader class of pyrimidine-containing molecules as a basis for developing new antimicrobial agents.

Pyrimidine derivatives are crucial building blocks in the search for novel antiviral therapies. nih.gov Numerous studies have focused on synthesizing and evaluating various fused pyrimidine systems for their activity against a range of viruses. For example, series of pyrido[2,3-d]pyrimidines have been synthesized and tested for antiviral efficacy, with some compounds showing good activity against herpes simplex virus (HSV). nih.gov Similarly, pyrano[2,3-d]pyrimidine derivatives have been investigated for their pharmaceutical potential, which includes antiviral applications. researchgate.net The core pyrimidine structure is also central to many nucleoside analogs, a major class of antiviral drugs that act by interfering with viral replication. acs.org While these studies confirm the importance of the pyrimidine moiety in antiviral drug discovery, specific antiviral testing results for this compound are not detailed in the reviewed literature.

The 6-amino-3-methyl-pyrimidine-2,4-dione scaffold has been identified as a critical component in the development of potent and selective anticancer agents, particularly as allosteric inhibitors of the protein tyrosine phosphatase SHP2. acs.orgsci-hub.se SHP2 is an oncoprotein implicated in various cancers and plays a role in immune modulation, making it a key therapeutic target. acs.orgsci-hub.se

Research has demonstrated that the 6-amino-3-methyl pyrimidinone core is optimal for SHP2 inhibition. acs.org Structure-activity relationship studies have shown that removal of the 6-amino group or the 3-methyl group leads to a significant loss of potency. acs.org The pyrimidinone carbonyl is crucial for binding, forming a key hydrogen bond with residue R111 of the SHP2 protein. acs.org This monocyclic pyrimidinone scaffold was developed from a more complex bicyclic system and showed improved potency and superior pharmacokinetic properties, leading to the identification of orally efficacious inhibitors. acs.orgsci-hub.se

The table below presents SAR data for the pyrimidinone core and its analogues, illustrating the importance of specific substitutions for cellular activity. acs.org

| Compound Number | Modification to Core Structure | p-ERK IC₅₀ (µM) |

| 16 | Removal of 6-Amino group | 0.096 |

| 17 | Removal of 6-Amino and 3-Methyl groups | > 1 |

Data sourced from Journal of Medicinal Chemistry, 2019. acs.org

Beyond SHP2, the pyrimidine-2,4-dione structure is a versatile pharmacophore for targeting other cancer-related pathways. Derivatives have been developed as PARP-1 inhibitors and as dual-target inhibitors of BRD4 and PLK1, showing cytotoxicity against various human cancer cell lines. nih.govnih.gov This broad utility highlights the central role of pyrimidine metabolism in cancer cell proliferation and survival, making it a prime target for therapeutic intervention. mdpi.comfrontiersin.org

Anti-inflammatory Investigations and COX-2 Inhibition

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The COX enzymes, particularly the inducible COX-2 isoform, are crucial mediators in the inflammation pathway. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Studies have shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2. nih.govmdpi.com For instance, in one study, tested pyrimidine derivatives showed selectivity for COX-2 that was comparable to or even outperformed established drugs like meloxicam (B1676189) and piroxicam. nih.govmdpi.com This selective inhibition helps to reduce the production of prostaglandins (B1171923) involved in pain and inflammation. nih.gov The anti-inflammatory potential of these compounds is further supported by their ability to inhibit the growth of inflammatory cells, such as lipopolysaccharide (LPS)-stimulated monocytes. nih.govmdpi.com Molecular modeling studies have also been employed to understand the binding modes of these compounds within the active site of COX enzymes, aiding in the rational design of more potent and selective inhibitors. larvol.com

The heterocyclic system of pyrido[2,3-d]pyrimidines, which are structurally related to pyrimidine-2,4-diones, is also known for its anti-inflammatory properties. nih.gov

| Compound | Target | IC50 Value | Selectivity vs. COX-1 | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | High | nih.govmdpi.com |

| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | High | nih.govmdpi.com |

| Piroxicam (Reference) | COX-2 | - | Lower | nih.govmdpi.com |

| Meloxicam (Reference) | COX-2 | - | High | nih.govmdpi.com |

Antioxidant Properties

Derivatives of pyrimidine-2,4-dione have been shown to possess significant antioxidant activity. researchgate.net Antioxidants are crucial for neutralizing free radicals, which are implicated in the oxidative damage of biomolecules and various diseases. nih.gov The antioxidant potential of these compounds has been evaluated using various in-vitro models, such as nitric oxide (NO) scavenging and ferric reducing antioxidant power (FRAP) assays. researchgate.net

Research has indicated that pyrimidine-2,4-diones can effectively scavenge nitric oxide, a chemical mediator that in excess can lead to the formation of damaging free radicals like peroxynitrite. researchgate.net In addition to direct radical scavenging, some pyrimidine derivatives have been shown to inhibit lipid peroxidation, a key process in cellular damage. nih.gov The ability of these compounds to reduce reactive oxygen species (ROS) levels in inflammatory cell models further confirms their antioxidant capabilities. nih.govmdpi.com The pyrido[2,3-d]pyrimidine ring system has also been identified as a scaffold with notable antioxidant activity. nih.govresearchgate.net

| Compound/Derivative | Assay | Activity/Result | Reference |

|---|---|---|---|

| Pyrimidine-2,4-dione OBP-10 | Nitric Oxide Scavenging | IC50 = 3.38 µg/ml | researchgate.net |

| Pyrimidine-2,4-dione OBP-05 | Nitric Oxide Scavenging | IC50 = 4.51 µg/ml | researchgate.net |

| Pyrimidine Derivative 2a | Lipid Peroxidation Inhibition | Strongly inhibits | nih.gov |

| Pyrimidine Derivative 2f | Lipid Peroxidation Inhibition | Strongly inhibits | nih.gov |

| Pyrimidine Derivative 7 | DPPH Assay | 82% activity | mdpi.com |

| Pyrimidine Derivative 5 | DPPH Assay | 78% activity | mdpi.com |

Antitubercular Activity

The pyrimidine scaffold is a key structural motif in the development of new antitubercular agents. nih.govresearchgate.net The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel compounds with different mechanisms of action. plos.org

Several studies have identified pyrimidinone derivatives with potent activity against M. tuberculosis. frontiersin.orgnih.gov For example, a high-throughput screening identified a trifluoromethyl pyrimidinone series with minimum inhibitory concentrations (MIC) under 5 μM. frontiersin.org Structure-activity relationship (SAR) studies on these series have helped to identify the key structural features required for activity, such as the necessity of a 2-pyridyl group and the tolerance of various substitutions at the 5-position of the pyrimidinone ring. frontiersin.org Another class of related compounds, pyrazolo[1,5-a]pyrimidin-7(4H)-ones, has also been identified as a promising lead for antituberculosis drug discovery, with research focused on optimizing the scaffold to improve potency. acs.org

Antidiabetic Activity

Derivatives of pyrimidine-2,4-dione, particularly those fused into larger heterocyclic systems like pyrido[2,3-d]pyrimidines, have been investigated for their potential as antidiabetic agents. researchgate.net One of the primary targets for these compounds is the enzyme α-glucosidase, which is involved in the digestion of carbohydrates. bohrium.comnih.gov Inhibition of this enzyme can help to control post-prandial hyperglycemia in patients with type 2 diabetes. bohrium.com

A series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. bohrium.comnih.gov Many of these compounds exhibited excellent in vitro inhibition, with IC50 values significantly lower than that of acarbose, a standard antidiabetic drug. bohrium.comnih.gov Kinetic studies revealed that these compounds act as competitive inhibitors of the enzyme. nih.gov The broad therapeutic potential of five and six-membered heterocycles, including pyrimidines, in the management of diabetes continues to be an active area of research. jchemrev.com

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Derivative 3o | 78.0 ± 2.0 | bohrium.comnih.gov |

| Derivative 3i | ~100 (estimated from range) | bohrium.comnih.gov |

| Derivative 3e | ~150 (estimated from range) | bohrium.comnih.gov |

| Derivative 3m | ~200 (estimated from range) | bohrium.comnih.gov |

| Acarbose (Standard) | 750.0 ± 1.5 | bohrium.comnih.gov |

Antihypertensive and Cardiotonic Applications

The pyrido[2,3-d]pyrimidine class of compounds, which shares a pyrimidine-dione core, has been identified for its potential cardiovascular applications. researchgate.net Research literature suggests that these derivatives possess biological activities that could be harnessed for antihypertensive (blood pressure lowering) and cardiotonic (improving heart muscle contraction) effects. researchgate.net

Antiallergic, Analgesic, Antipyretic, Antiherpes, Anticonvulsant, Antihistaminic Activities

The versatility of the pyrido[2,3-d]pyrimidine scaffold is further demonstrated by its association with a wide array of other biological activities. researchgate.net Literature surveys have pointed to the potential of these compounds in several therapeutic areas, including:

Antiallergic: Modulating the body's response to allergens. researchgate.net

Analgesic: Providing pain relief. researchgate.net

Antipyretic: Reducing fever. researchgate.net

Antiherpes: Activity against herpes viruses. researchgate.net

Anticonvulsant: Preventing or reducing the severity of seizures. researchgate.net

Antihistaminic: Blocking the action of histamines, relevant for allergic reactions. researchgate.net

Antimalarial Research

Pyrimidine derivatives represent an important class of compounds in the search for new antimalarial drugs, a critical need due to the spread of resistance to existing therapies. researchgate.netnih.gov The pyrimidine ring is a core component of antifolate drugs that target the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum. nih.gov

Research has explored various substituted pyrimidines for their antiplasmodial activity. Studies on 2,4-diamino-5-substituted amino pyrimidines and their 6-methyl analogues have been conducted to evaluate their effectiveness against malaria. nih.gov More complex fused systems, such as tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidines, have also been synthesized and tested. nih.gov Several compounds from this latter series showed significant activity against chloroquine-resistant strains of P. falciparum, with IC50 values in the low micromolar range and favorable selectivity indices, indicating low toxicity to human cells. nih.gov

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Derivative F4 | 0.75 | nih.gov |

| Derivative F16 | 0.74 | nih.gov |

Immunosuppressive Drug Research

Research into pyrimidine derivatives has explored their potential as anti-inflammatory agents, with a focus on avoiding the immunosuppressive effects common to steroid drugs. In studies on aniline-substituted diaryl pyrimidines, certain compounds demonstrated protective activity in models of acute lung injury comparable to the potent anti-inflammatory steroid, dexamethasone. mdpi.com Notably, one promising derivative showed these protective effects without causing a decrease in spleen lymphocyte proliferation, a marker of systemic immunosuppression that was observed with dexamethasone. mdpi.com This suggests that specific structural modifications to the pyrimidine core can separate anti-inflammatory effects from broader immunosuppression, a key goal in developing safer therapeutic agents. mdpi.com While these findings are for related diaryl pyrimidine structures, they highlight the potential of the broader pyrimidine class in immunomodulatory drug research.

Nucleoside Transport Inhibition

The this compound structure is a derivative of uracil, a natural component of RNA. Uracil and its synthetic analogues are a cornerstone of antiviral and anticancer therapies. researchgate.net For these nucleoside analogues to be effective, they must enter the target cell, a process often mediated by specific membrane proteins called nucleoside transporters. nih.govnih.gov The efficiency of this transport is a critical factor in the bioavailability and therapeutic efficacy of these drugs. nih.gov While the interaction with and inhibition of nucleoside transporters is a known mechanism for many pyrimidine-based drugs, specific research detailing the activity of this compound as a nucleoside transport inhibitor is not extensively documented in the reviewed literature.

Gene Expression and Cellular Pathway Modulation Studies

Derivatives of the pyrimidine-2,4-dione scaffold have been shown to modulate critical cellular pathways, including those that control programmed cell death, or apoptosis.

Effects on Apoptosis-Related Markers (e.g., BAX, Caspase-3, Bcl-2)

Apoptosis is a tightly regulated process involving a balance between pro-apoptotic and anti-apoptotic proteins. Key players include the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases. mdpi.com The Bcl-2 family includes anti-apoptotic members like Bcl-2 itself and pro-apoptotic members like Bcl-2-associated X protein (BAX). The ratio of BAX to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; a higher ratio favors cell death. nih.gov Caspase-3 is an "executioner" caspase that, once activated, carries out the final steps of cellular dismantling. mdpi.com

Studies on novel 5-arylethylidene-aminopyrimidine-2,4-diones, which are derivatives of the core structure, have demonstrated their ability to induce apoptosis in cancer cells. One of the most active compounds from this series was found to trigger apoptosis and halt cell growth. nih.gov Further investigation into its mechanism revealed that it modulated key apoptosis-related genes. Specifically, the compound led to an increase in the expression of the pro-apoptotic markers BAX and caspase-3, while simultaneously decreasing the expression of the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of apoptosis regulators demonstrates a clear mechanism by which these pyrimidine derivatives can exert their anticancer effects.

Table 1: Effect of a 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative on Apoptotic Markers

| Apoptotic Marker | Function | Observed Effect of Derivative | Reference |

|---|---|---|---|

| BAX | Pro-apoptotic | Upregulation | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.gov |

| Caspase-3 | Executioner Caspase | Upregulation | nih.gov |

Applications in Materials Science and Analytical Chemistry

Development of Materials with Specific Optical Properties

The inherent molecular structure of 6-amino-3-methyl-5H-pyrimidine-2,4-dione makes it a promising candidate for the creation of materials with tailored optical functionalities, particularly in the fields of nonlinear optics and fluorescence.

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics and photonics, including optical signal processing and data storage. researchgate.netias.ac.in The efficacy of these materials often relies on a molecular "push-pull" architecture, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to NLO activity. researchgate.netnih.gov

The compound this compound possesses an intrinsic donor-acceptor structure. The amino group (-NH₂) at the C6 position acts as the electron donor, while the π-deficient pyrimidine (B1678525) ring with its two carbonyl groups functions as the electron acceptor. researchgate.netnih.gov This inherent asymmetry suggests potential for NLO applications. Theoretical studies on similar pyrimidine and uracil (B121893) derivatives using Density Functional Theory (DFT) have been performed to predict their NLO properties, particularly the first hyperpolarizability (β), a measure of second-order NLO activity. nih.govmdpi.com For instance, computational analyses of various pyrimidine derivatives have shown that their NLO response can be significant and is enhanced in a crystalline environment. rsc.orgrsc.org While specific experimental data for this compound is not extensively documented, theoretical calculations for related structures provide insight into its potential.

Table 1: Calculated NLO Properties of Related Heterocyclic Compounds

| Compound | Method/Basis Set | First Hyperpolarizability (β) |

|---|---|---|

| 2-aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | Value confirms good nonlinear behaviour |

| 5-Hydroxymethyluracil | DFT/B3LYP/6-311++G(d,p) | Calculations indicate NLO potential |

| Substituted Benzothiazole Derivative 4 | DFT | 3825.91 Hartree |

This table presents theoretical NLO data for related compounds to illustrate the potential of molecules with similar functional groups. Specific values for this compound would require dedicated computational studies.

Uracil and its simple derivatives are characterized by very low fluorescence quantum yields, limiting their use as intrinsic fluorophores. nih.gov However, the emissive properties of the pyrimidine scaffold can be dramatically improved by extending the π-conjugated system. researchgate.netnih.gov This molecular engineering approach typically involves attaching chromophores or aromatic systems to the pyrimidine core, which lowers the HOMO-LUMO energy gap and enhances the probability of radiative decay. researchgate.net

For derivatives of 6-aminouracil (B15529), the introduction of aryl substituents can lead to a significant increase in fluorescence quantum yield. The extension of the π-electron system shifts absorption and emission spectra to longer wavelengths and increases fluorescence intensity. researchgate.netresearchgate.net This strategy is central to designing novel fluorescent materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net By strategically applying the principles of π-conjugation, this compound could be chemically modified to create derivatives with high fluorescence quantum yields, transforming it from a poorly emissive molecule into a potent fluorophore.

Table 2: Effect of π-Conjugation on Photophysical Properties of Pyrimidine Derivatives

| Modification | Resulting Structure Type | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Unmodified Uracil | Core Scaffold | - | Very Low |

| Addition of Aryl Groups | Arylpyrimidines | 399-443 nm | Up to 0.63 |

| Incorporation into D-π-A System | Push-Pull Chromophores | 434-486 nm | > 0.30 |

| Fusion with Thiophene | D-A-A System | 657 nm | 0.39 |

Data compiled from studies on various pyrimidine derivatives to demonstrate the principle of fluorescence enhancement through molecular modification. researchgate.netnih.gov

Use as Probes and Markers in Advanced Analytical Techniques

The development of fluorescent probes and markers is essential for advanced analytical techniques in biological and chemical sciences. rsc.org Pyrimidine derivatives, when appropriately modified, can serve as the core of such probes. nih.gov While this compound itself is not strongly fluorescent, it can be functionalized to create sensitive and specific analytical tools.

Research has shown that derivatives of 6-aminouracil can be converted into "nucleodyes." nih.gov For example, 6-amino-5-(4-nitrophenylazo)-uridine has been synthesized and characterized as a chromophoric nucleoside analogue. nih.gov These molecules can function as effective quenchers for known fluorophores like 2-aminopurine (B61359) in Förster Resonance Energy Transfer (FRET) based assays, which are widely used to measure molecular distances and interactions. nih.gov This demonstrates the potential of the 6-aminouracil core in designing probes for nucleic acid studies.

Furthermore, the amino group on the pyrimidine ring provides a reactive handle for covalent attachment to other molecules, a key feature in creating targeted labels. nih.govtcichemicals.com By conjugating the this compound scaffold to biomolecules or other sensor moieties, it could be developed into specific markers for fluorescence microscopy, immunoassays, or other bioanalytical applications. researchgate.net

Contribution to Novel Catalytic Processes

While pyrimidine derivatives are often the products of catalyzed synthetic reactions, nih.govmdpi.com their ability to act as ligands for metal ions opens up possibilities for their use in catalysis. The nitrogen and oxygen atoms within the this compound structure are potential coordination sites for transition metals. researchgate.netuobaghdad.edu.iq The resulting metal complexes can exhibit unique catalytic properties not present in the metal or the ligand alone.

A notable example is the development of a uracil-copper(I) catalytic system. rsc.org This system was shown to effectively catalyze the ring-opening allylation of cyclopropanols with allylic alcohols under water-tolerant conditions. In this process, the uracil ligand is crucial for promoting the transformation, resolving the challenge of activating the alcohol under conditions that are typically incompatible. rsc.org This work provides direct evidence that a simple pyrimidine-2,4-dione scaffold can be a vital component of a modern catalytic system.

Given this precedent, it is plausible that this compound could serve as a versatile ligand in coordination chemistry. By forming complexes with various metals like palladium, ruthenium, copper, or gold, it could contribute to the development of novel catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, or oxidations. researchgate.net

Future Research Directions and Unexplored Avenues for 6 Amino 3 Methyl 5h Pyrimidine 2,4 Dione

Expanding Synthetic Methodologies for Enhanced Green Chemistry Principles

The future of synthesizing 6-amino-3-methyl-5H-pyrimidine-2,4-dione and its analogs is increasingly tied to the principles of green chemistry. Research is moving towards the development of methodologies that are not only efficient but also environmentally benign. A key area of focus is the adoption of one-pot, multi-component reactions, which streamline synthetic processes by reducing the number of steps, minimizing waste, and often allowing for the use of greener solvents like water or ethanol. rsc.orgresearchgate.net

For instance, green synthetic strategies for related pyrimidine (B1678525) derivatives have successfully utilized water-soluble and reusable catalysts, significantly improving the atom economy of the reactions. researchgate.net Future efforts will likely concentrate on adapting these principles specifically for this compound, exploring novel catalytic systems and reaction conditions that avoid hazardous reagents and solvents. The goal is to create synthetic pathways that are both economically viable and sustainable, reducing the environmental footprint of producing this valuable chemical scaffold. google.com

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | Multi-step reactions, often requiring harsh conditions and purification at each step. | Well-established and understood pathways. | medwinpublishers.com |

| One-Pot, Multi-Component Reactions | Combines several reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, lower solvent usage. | researchgate.net |

| Green Catalysis | Employs reusable or environmentally benign catalysts (e.g., water-soluble complexes). | Enhanced sustainability, reduced catalyst waste, potential for milder reaction conditions. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, often improved yields. | researchgate.net |

In-depth Elucidation of Complex Biological Mechanisms beyond Initial Screening

While initial studies have identified promising biological activities for derivatives of this compound, future research must delve deeper into their precise mechanisms of action. The core structure has been identified as a key component in inhibitors of several important enzymes, but a comprehensive understanding of the molecular interactions is still emerging.